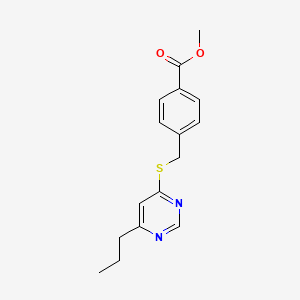

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate

Description

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate is a pyrimidine-based compound featuring a thioether (-S-CH₂-) linker connecting a benzoate ester moiety to a 6-propyl-substituted pyrimidine ring.

Properties

IUPAC Name |

methyl 4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-3-4-14-9-15(18-11-17-14)21-10-12-5-7-13(8-6-12)16(19)20-2/h5-9,11H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWYXLVULKOKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=N1)SCC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine and propylamine.

Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound, such as 4-mercaptomethylbenzoate, under suitable conditions.

Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The thioether linkage and pyrimidine ring are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate with analogous pyrimidine and heterocyclic derivatives, emphasizing structural variations, synthetic efficiency, and spectral characteristics.

Pyrimidine Derivatives with Thioether Linkers

Compound 3b (Methyl 4-(((5-cyano-6-oxo-4-(4-(phenylthio)phenyl)-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate)

- Core Structure : 1,6-Dihydropyrimidine with a thioether-linked benzoate.

- Substituents: 5-Cyano, 6-oxo, and 4-(4-(phenylthio)phenyl) groups.

- Synthetic Yield : 97% (high efficiency due to optimized alkylation) .

- Key Data : HRMS confirmed [M-H+] at m/z 467.0751.

- The phenylthio group in 3b may increase steric bulk versus the target’s propyl group, affecting binding interactions.

Thienopyrimidine Analogs

Compound 26 (Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate)

- Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine system).

- Substituents : 6-Methyl, 5-phenyl, and an oxy (-O-) linker.

- Synthetic Yield : 69% (lower than 3b, possibly due to complex purification) .

- Key Data : LC-MS [M+H]+ at m/z 377.0; melting point 147–148°C.

- The oxy linker in 26 may reduce metabolic stability compared to the thioether in the target compound.

Quinoline-Based Derivatives

Compound C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate)

- Core Structure: Quinoline with a piperazine-carbonyl linker.

- Substituents: 2-Phenylquinoline and ester group.

- Synthetic Notes: Crystallized in ethyl acetate as yellow/white solids .

- Comparison: The quinoline system’s larger aromatic surface area may improve stacking interactions in biological targets but reduce solubility. The piperazine linker introduces flexibility absent in the target compound’s rigid thioether bridge.

Dihydropyrimidine Derivatives

Compound 5b (Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio)benzoate)

- Core Structure : 1,4-Dihydropyrimidine.

- Substituents: 5-Cyano, 4-oxo, and 6-phenyl groups.

- Synthetic Notes: Alkylation with methyl 4-bromomethylbenzoate in DMF .

- The cyano group enhances polarity, which may improve aqueous solubility.

Implications of Structural Variations

- Thioether vs. Oxy Linkers : Thioether groups (as in the target and 3b) may enhance metabolic stability and lipophilicity compared to oxygen linkers (e.g., Compound 26) .

- Aromatic vs.

- Substituent Effects: Alkyl groups (e.g., propyl in the target) may improve membrane permeability, while electron-withdrawing groups (e.g., cyano in 3b) could modulate electronic properties and reactivity.

Biological Activity

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate (CAS No. 1226449-60-0) is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate features a benzoate ester linked to a pyrimidine ring through a thioether bond. The structural formula can be represented as follows:

This compound's unique structural features, particularly the propyl substitution on the pyrimidine ring, are believed to influence its biological interactions and activities.

The biological activity of Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The thioether linkage and pyrimidine ring allow the compound to potentially inhibit enzymatic activities or modulate receptor functions. Research indicates that the compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential use in developing new antimicrobial agents. For instance, in vitro assays demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In cell line studies, Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate exhibited cytotoxic effects on cancer cells, with IC50 values ranging from 10 to 30 µM depending on the cancer type. The mechanism appears to involve induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Studies

-

Antimicrobial Efficacy :

- A study reported that Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate inhibited biofilm formation in Pseudomonas aeruginosa, a key factor in chronic infections. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, highlighting its potential as an anti-biofilm agent.

-

Cancer Cell Studies :

- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure at concentrations above 20 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Comparative Biological Activity Table

| Activity Type | Observed Effect | Concentration Range | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | 50 - 100 µg/mL | |

| Antimicrobial | Biofilm inhibition in P. aeruginosa | 25 µg/mL | |

| Anticancer | Cytotoxicity in MCF-7 cells | 10 - 30 µM | |

| Anticancer | Induction of apoptosis | >20 µM |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

- Formulation Development : Exploring potential applications in pharmaceutical formulations for targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.